2,2'-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) is a heterocyclic compound that features two oxazole rings connected by a phenylene bridge. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-phenylenediamine with benzoyl chloride to form the intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its fluorescent properties and used in scintillation cocktails.
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl-1,3-oxazole): Similar in structure but with methyl groups, used in various chemical applications.
Uniqueness
2,2’-(1,3-Phenylene)bis(5-phenyl-1,3-oxazole) is unique due to its specific structural arrangement, which imparts distinct electronic and optical properties. This makes it valuable for specialized applications in materials science and pharmaceuticals.
Properties
CAS No. |
138214-43-4 |
---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-phenyl-2-[3-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O2/c1-3-8-17(9-4-1)21-15-25-23(27-21)19-12-7-13-20(14-19)24-26-16-22(28-24)18-10-5-2-6-11-18/h1-16H |
InChI Key |
XQBCNOURQDXMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=CC=C3)C4=NC=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.